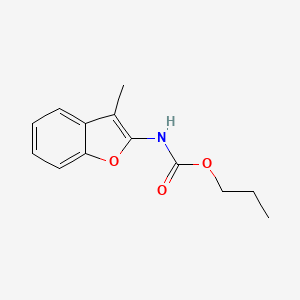
Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran rings makes them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which provides high yields and fewer side reactions . The carbamate group can be introduced using carbamoylation reactions, where methyl carbamate acts as a carbamoyl donor in the presence of a catalyst .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid calcium carbide as a substitute for gaseous acetylene in the synthesis of 3-methyl-2-substituted benzofurans is one such method that has been explored for its efficiency and practicality .
Chemical Reactions Analysis
Types of Reactions
Propyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Propyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic applications include the development of drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of propyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate biological properties by participating in hydrogen bonding and other interactions with target enzymes or receptors . The benzofuran ring structure contributes to the compound’s stability and ability to permeate cell membranes, enhancing its effectiveness as a therapeutic agent .
Comparison with Similar Compounds
Propyl (3-methylbenzofuran-2-yl)carbamate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities. Propyl (3-methylbenzofuran-2-yl)carbamate’s unique combination of the benzofuran ring and carbamate group distinguishes it from other similar compounds, providing distinct chemical and biological properties .
Properties
CAS No. |
61307-28-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
propyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
CGRBZHCNNBETKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(C2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















